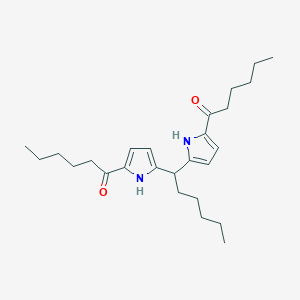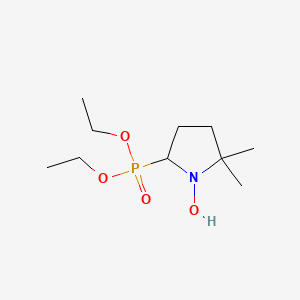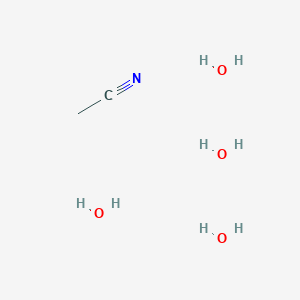
Acetonitrile--water (1/4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrile–water (1/4) is a mixture consisting of one part acetonitrile and four parts water. Acetonitrile, also known as methyl cyanide, is a colorless liquid with the chemical formula CH₃CN. It is widely used as a solvent in various chemical reactions and industrial processes due to its high polarity and ability to dissolve a wide range of compounds. The mixture of acetonitrile and water is particularly significant in liquid chromatography and other analytical techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetonitrile is primarily produced as a byproduct during the manufacture of acrylonitrile. The most common industrial method involves the ammoxidation of propylene in the presence of ammonia and a catalyst. The reaction conditions typically include high temperatures (400-500°C) and pressures, along with the use of catalysts such as bismuth molybdate.
Industrial Production Methods
In industrial settings, acetonitrile is separated from the reaction mixture through distillation. due to the formation of an azeotrope with water, additional techniques such as pressure swing distillation or extractive distillation are often employed to achieve higher purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Acetonitrile undergoes various chemical reactions, including:
Hydrolysis: Acetonitrile can be hydrolyzed to form acetic acid and ammonia.
Oxidation: It can be oxidized to produce acetamide and other nitrogen-containing compounds.
Substitution: Acetonitrile can participate in nucleophilic substitution reactions, forming a variety of organic compounds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Often involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Requires nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Acetic acid and ammonia.
Oxidation: Acetamide and other nitrogen-containing compounds.
Substitution: Various organic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetonitrile–water mixtures are extensively used in scientific research due to their unique properties:
Biology: Employed in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the analysis of pharmaceutical compounds and in the preparation of samples for mass spectrometry.
Industry: Used in the production of synthetic fibers, plastics, and other chemicals.
Mecanismo De Acción
The mechanism by which acetonitrile–water mixtures exert their effects is primarily based on their solvent properties. Acetonitrile, being a polar solvent, can dissolve a wide range of polar and non-polar compounds. This property is enhanced when mixed with water, allowing for better solvation and separation of compounds in analytical techniques. The interaction between acetonitrile and water molecules also affects the solubility and stability of various compounds, making it a versatile solvent system .
Comparación Con Compuestos Similares
Similar Compounds
Methanol–water mixtures: Used in similar applications but have different solvent properties.
Ethanol–water mixtures: Also used in chromatography but have different polarity and solubility characteristics.
Dimethyl sulfoxide (DMSO)–water mixtures: Known for their ability to dissolve a wide range of compounds but have different toxicity and handling requirements.
Uniqueness
Acetonitrile–water mixtures are unique due to their high polarity, low viscosity, and ability to form azeotropes, making them particularly useful in liquid chromatography and other analytical techniques. Their ability to dissolve both polar and non-polar compounds sets them apart from other solvent systems.
Propiedades
Número CAS |
163085-14-1 |
|---|---|
Fórmula molecular |
C2H11NO4 |
Peso molecular |
113.11 g/mol |
Nombre IUPAC |
acetonitrile;tetrahydrate |
InChI |
InChI=1S/C2H3N.4H2O/c1-2-3;;;;/h1H3;4*1H2 |
Clave InChI |
BURPMYNRCNCUDB-UHFFFAOYSA-N |
SMILES canónico |
CC#N.O.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


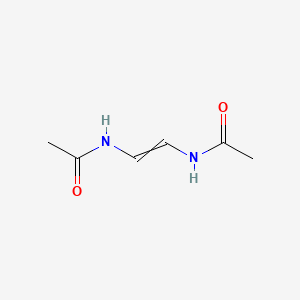

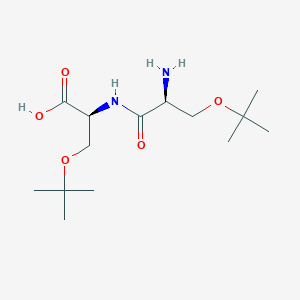
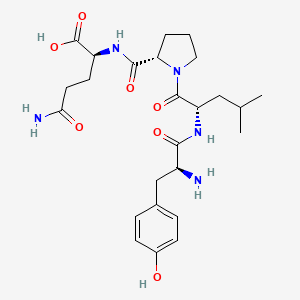

![2-((E)-2-(2-(Dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate](/img/structure/B12565945.png)

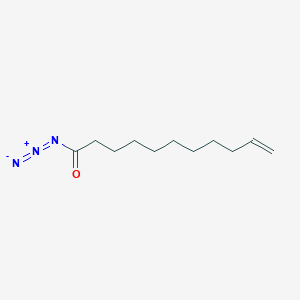

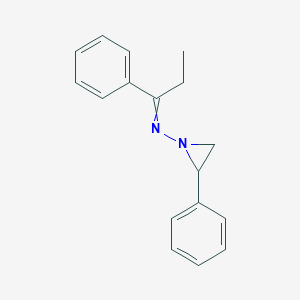
![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
